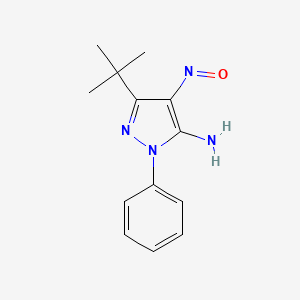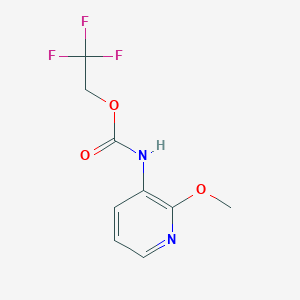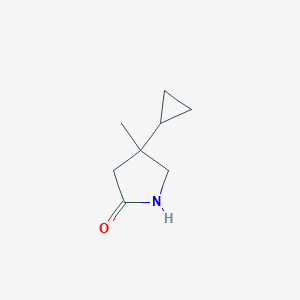
3-(3-Acetylphenyl)-1,3-oxazolidin-2-one
Descripción general
Descripción
The compound “3-(3-Acetylphenyl)-1,3-oxazolidin-2-one” is a complex organic molecule. Based on its name, it likely contains an oxazolidin-2-one group, which is a type of heterocyclic compound containing an oxazolidine core .
Synthesis Analysis
While specific synthesis methods for “3-(3-Acetylphenyl)-1,3-oxazolidin-2-one” were not found, related compounds such as isothiocyanates and isocyanates are typically synthesized from amines . The synthesis of these compounds often involves reactions with phosgene or carbon disulfide .Chemical Reactions Analysis
While specific chemical reactions involving “3-(3-Acetylphenyl)-1,3-oxazolidin-2-one” were not found, related compounds like isocyanates are known to be reactive towards a variety of nucleophiles including alcohols, amines, and even water .Aplicaciones Científicas De Investigación
Synthetic Organic Chemistry Applications
- Enantioselective Synthesis : Oxazolidin-2-ones, including derivatives similar to "3-(3-Acetylphenyl)-1,3-oxazolidin-2-one," serve as chiral auxiliaries in asymmetric synthesis, enabling the enantioselective construction of complex molecules (Gaul & Seebach, 2000). These compounds facilitate nucleophilic addition reactions to aldehydes, producing highly diastereoselective outcomes.
- Catalysis and Reaction Mechanisms : Gold(I)-catalyzed [2+2] cycloadditions with allenes demonstrate the utility of oxazolidin-2-ones in generating cyclic structures, showcasing their role in developing new synthetic methodologies (Faustino et al., 2012).
Medicinal Chemistry Applications
- Antibacterial Agents : The structure of oxazolidin-2-ones has been explored for antibacterial applications. Notably, the discovery and optimization of Δ-5 desaturase (D5D) inhibitors highlight the potential of oxazolidin-2-ones as leads for developing novel therapeutics with improved safety profiles (Fujimoto et al., 2017).
Enzymatic Synthesis Applications
- Biocatalysis : The enzymatic synthesis of oxazolidin-2-ones, utilizing immobilized lipases, underscores the versatility and green chemistry aspects of these compounds. This approach provides a sustainable method for synthesizing multifunctional oxazolidin-2-ones with diverse biological activities, demonstrating the expanding role of biocatalysis in chemical synthesis (Yadav & Pawar, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-acetylphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)9-3-2-4-10(7-9)12-5-6-15-11(12)14/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYSEPFZMXONLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate](/img/structure/B1439512.png)
![[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1439516.png)

![tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1439521.png)


![4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride](/img/structure/B1439524.png)
![Methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1439525.png)
![{5-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine](/img/structure/B1439526.png)

![2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1439528.png)
![[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid](/img/structure/B1439529.png)